molecular formula C17H25BO4 B1402307 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1416157-80-6

4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B1402307
CAS RN: 1416157-80-6
M. Wt: 304.2 g/mol
InChI Key: KPGLPFIHBPFDFJ-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C17H25BO4 . It is a type of phenylboronic ester derivative .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-(4-Bromophenoxy)tetrahydro-2H-pyran and Bis(pinacolato)diboron . The synthesis process has been optimized and confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

Phenylboronic ester derivatives like this compound are intermediates widely used in biology, organic synthesis, catalysis, and crystal engineering . They can crosslink with amines for producing COFs with imine linkages and are readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 304.19 . Further details about its melting point, boiling point, density, and other physical properties are not specified in the available resources.

Scientific Research Applications

Benzoxaboroles in Organic Synthesis and Biology

Benzoxaboroles, a related class of compounds that include structures like 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane, have been extensively studied for their unique properties and applications. They serve as crucial intermediates in organic synthesis, offering pathways for the development of complex molecules. Their biological activity has also been a subject of interest, with several benzoxaboroles under clinical trials due to their potential therapeutic effects. These compounds have found applications as molecular receptors for sugars and glycoconjugates, highlighting their significance in both synthetic and medicinal chemistry Adamczyk-Woźniak et al., 2009.

Polymers and Scintillators

The research into polymethyl methacrylate-based plastic scintillators has explored the use of various luminescent dyes, including those related to the structure of 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane. These studies aim to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such advancements in scintillator technology are critical for applications in radiation detection and nuclear medicine Salimgareeva & Kolesov, 2005.

Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials has seen significant progress, with the TE properties of PEDOT and its derivatives being extensively studied. This research is driven by the potential for PEDOT-based materials to achieve high TE performance levels, which could be beneficial for military and niche applications where weight, size, and flexibility are crucial. Such developments underline the importance of materials science in advancing the functionality and applicability of organic thermoelectric materials Yue & Xu, 2012.

Future Directions

The future directions of this compound could involve its use in the synthesis of other compounds and in various chemical reactions . It could also be used for post-functionalization after the polymer network is formed .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-5-7-14(8-6-13)20-15-9-11-19-12-10-15/h5-8,15H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLPFIHBPFDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1 g, 4.5 mmole), tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.4 g, 5.4 mmole) and K2CO3 (1.3 g, 9 mmole) in DMF (10 mL) was heated at 85° C. for 20 h. The mixture was diluted with ethyl acetate, washed with water, dried over MgSO4, filtered, and concentrated under vacuum. The residue was purified by ISCO (silica gel, elute: 10% ethyl acetate in hexane) to give the title compound (335 mg, 24% yield) as a solid. MS (ESI) m/z: Calc. 304.2 (M+). Found: 305.3 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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